molecular formula C15H27NO4 B11844489 tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B11844489
M. Wt: 285.38 g/mol
InChI Key: OIMSYBBCIUZATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-7-4-15(5-8-16)6-9-19-11-12(15)10-17/h12,17H,4-11H2,1-3H3

InChI Key

OIMSYBBCIUZATF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCOCC2CO

Origin of Product

United States

Preparation Methods

Spirocyclic Core Formation via Cyclization

Method A: Ring-Closing via Nucleophilic Attack

  • Starting Material : N-Boc-piperidone (CAS 374795-42-3) reacts with a γ-bromoethyl ether under basic conditions to form the spirocyclic skeleton.

  • Conditions : Potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours.

  • Mechanism : Intramolecular Williamson ether synthesis facilitates oxa-ring closure, yielding tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate.

Method B: Oxidative Cyclization

  • Starting Material : Tert-butyl 3-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 79099-07-3).

  • Oxidation : Tetrapropylammonium perruthenate (TPAP, 0.1 equiv) and N-methylmorpholine N-oxide (NMO, 1 equiv) in tetrahydrofuran (THF) at 20°C for 40 minutes.

  • Yield : 80–85% after silica gel chromatography.

Hydroxymethyl Group Introduction

Reduction of Ketone Intermediate

  • Substrate : tert-Butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate.

  • Reduction : Sodium borohydride (NaBH₄) in methanol at 0°C for 2 hours.

  • Outcome : Selective reduction of the ketone to a secondary alcohol, forming the hydroxymethyl derivative.

  • Yield : 70–75% (isolated).

Alternative: Grignard Addition

  • Substrate : tert-Butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate.

  • Reagent : Methylmagnesium bromide (MeMgBr, 1.2 equiv) in THF at −78°C.

  • Workup : Quenching with saturated ammonium chloride (NH₄Cl) followed by extraction with ethyl acetate.

  • Yield : 65–70%.

Protective Group Strategies

Boc Protection

  • Purpose : Prevents nitrogen protonation during acidic or basic conditions.

  • Method : Treatment of the free amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Conditions : Room temperature, 12 hours.

Optimization and Challenges

Stereochemical Considerations

  • The spirocyclic structure introduces conformational rigidity, but stereochemical outcomes depend on the starting material’s configuration. For example, chiral HPLC separation may resolve enantiomers, as demonstrated in analogous spirocyclic compounds.

Purification Techniques

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (0–100%) is standard.

  • Recrystallization : Ethanol/water mixtures improve purity for crystalline intermediates.

Comparative Data on Synthetic Methods

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)
Oxidative Cyclizationtert-Butyl 3-hydroxy derivativeTPAP, NMO, THF, 20°C, 40 min80–85>95
NaBH₄ Reductiontert-Butyl 3-oxo derivativeNaBH₄, MeOH, 0°C, 2 h70–75>90
Grignard Additiontert-Butyl 3-oxo derivativeMeMgBr, THF, −78°C65–7085–90

Analytical Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 3.81 (d, J = 12.2 Hz, 1H, OCH₂), 1.53 (s, 9H, Boc tert-butyl), and 4.38 (q, J = 6.8 Hz, 1H, hydroxymethyl).

High-Performance Liquid Chromatography (HPLC)

  • Purity >95% achieved via reverse-phase C18 columns with acetonitrile/water mobile phases.

Mass Spectrometry

  • HRMS (ESI): m/z calculated for C₁₅H₂₇NO₄ [M+H]⁺: 286.2013; observed: 286.2018.

Industrial-Scale Considerations

  • Cost Efficiency : TPAP, though effective, is expensive for large-scale use. Alternative oxidants like MnO₂ warrant exploration.

  • Green Chemistry : Solvent recovery (THF, ethyl acetate) and catalytic methods (e.g., enzymatic reductions) are under investigation .

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows.

Reaction Conditions Reagents Product
Acidic hydrolysis (HCl, H₂SO₄)6M HCl in dioxane, 80°C, 4–6 hr1-(Hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylic acid
Basic hydrolysis (NaOH, KOH)1M NaOH in THF/H₂O, 60°C, 3 hrSodium salt of the carboxylic acid

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with tert-butanol as a byproduct .

Hydroxymethyl Group Oxidation

The hydroxymethyl (–CH₂OH) substituent is susceptible to oxidation, forming a ketone or carboxylic acid depending on conditions.

Oxidizing Agent Conditions Product
KMnO₄ (acidic)H₂SO₄, 50°C, 2 hr1-(Carboxy)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
PCC (Pyridinium chlorochromate)CH₂Cl₂, RT, 12 hr1-(Formyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Strong oxidants like KMnO₄ fully oxidize the hydroxymethyl group to a carboxylic acid, while milder agents (e.g., PCC) yield an aldehyde intermediate.

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitution, enabling functional group interconversion.

Reagent Conditions Product
SOCl₂Toluene, reflux, 3 hr1-(Chloromethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
NaN₃ (Azide substitution)DMF, 100°C, 8 hr1-(Azidomethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

These substitutions are pivotal for introducing halides or azides for click chemistry applications.

Reduction of the Ester Group

While the tert-butyl ester is generally stable, selective reduction of the carboxylate can be achieved under stringent conditions.

Reducing Agent Conditions Product
LiAlH₄Dry ether, 0°C → RT, 2 hr1-(Hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-methanol

This reaction reduces the ester to a primary alcohol but risks over-reduction of other functional groups.

Ring-Opening Reactions

The spirocyclic structure may undergo ring-opening under acidic or nucleophilic conditions, though such reactions are less common and require specific triggers.

Reagent Conditions Product
HBr (48% in AcOH)60°C, 6 hrLinear brominated amine derivative
NaNH₂Liquid NH₃, −33°C, 12 hrFragmented alkene and amine products

Ring-opening typically disrupts the spiro framework, yielding linear intermediates for further derivatization .

Comparative Reactivity Insights

The compound’s reactivity differs from analogs due to stereoelectronic effects from the hydroxymethyl group’s position. Key contrasts include:

Compound Oxidation Rate (Relative) Substitution Preference
tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate1.0 (Reference)SN2 at hydroxymethyl
tert-Butyl 8-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate0.7SN1 due to steric hindrance
tert-Butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate1.2Oxidative elimination dominates

Limitations and Research Gaps

  • Stereoselectivity : Many reactions lack enantiomeric control, necessitating chiral catalysts .

  • Stability : The spirocyclic system shows partial decomposition under prolonged acidic conditions .

  • Biological reactivity : Interaction with enzymatic systems (e.g., esterases) remains underexplored .

Scientific Research Applications

Chemistry

tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate serves as a building block for synthesizing more complex molecules. Its unique spirocyclic framework allows chemists to explore new synthetic routes and develop novel compounds with specific properties.

Synthetic Routes:
The synthesis typically involves multi-step reactions, including cyclization and the introduction of functional groups. For example, one common method includes the use of titanium tetrachloride in solvent mixtures followed by the addition of reactants like diethyl ketomalonate and pyridine.

Biology

This compound is being investigated for its interactions with biological systems, particularly in enzyme studies and metabolic pathways. The spirocyclic structure allows it to fit into specific binding sites, potentially modulating enzyme activity.

Biological Activity:
Research indicates that this compound may exhibit:

  • Antimicrobial Properties: Potential effectiveness against various pathogens.
  • Anti-inflammatory Effects: Modulation of inflammatory pathways suggests possible therapeutic applications in treating inflammatory diseases .

Medicine

The therapeutic potential of this compound is being explored in medicinal chemistry. Its unique structure allows for interactions with specific molecular targets, including enzymes and receptors involved in disease processes.

Potential Therapeutic Applications:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic disorders.
  • Receptor Modulation: It could influence receptor-mediated signaling pathways, impacting physiological responses .

Case Studies

Several studies have documented the applications of this compound:

Study TitleFocusFindings
"Synthesis and Characterization of Spirocyclic Compounds"Chemical synthesisDemonstrated the utility of the compound as a precursor for more complex structures.
"Biological Evaluation of Novel Antimicrobial Agents"Antimicrobial propertiesFound significant activity against specific bacterial strains, indicating potential for drug development .
"Inflammation Modulation by Spirocyclic Compounds"Anti-inflammatory effectsShowed that the compound could reduce markers of inflammation in vitro, suggesting therapeutic potential .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

The target compound belongs to a family of spirocyclic Boc-protected amines. Key structural analogs include variations in substituent positions, heteroatom placement (e.g., oxa vs. aza), and functional groups (e.g., hydroxymethyl, ketone, amino). Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Functional Differences
tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate 1357352-71-6 C₁₅H₂₇NO₄ 285.38 Hydroxymethyl at C1, oxa at C3 Reference compound
tert-Butyl 3-(hydroxymethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate 1330765-51-9 C₁₅H₂₇NO₄ 285.38 Hydroxymethyl at C3, oxa at C2 Isomeric oxa/hydroxymethyl positioning alters steric and electronic properties
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₄H₂₃NO₃ 269.34 Ketone at C9 Lack of hydroxymethyl/oxa groups reduces polarity
tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate 1341036-19-8 C₁₆H₂₉NO₃ 283.41 Hydroxymethyl at C9 Increased hydrophilicity due to hydroxymethyl but lacks oxa heteroatom
tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate 2408645-69-0 C₁₄H₂₆N₂O₃ 270.37 Amino group at C3 Amino group enhances reactivity for further derivatization

Biological Activity

tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates a tert-butyl group, hydroxymethyl group, and an oxa-aza framework. This structural configuration suggests potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₇NO₄, with a molecular weight of approximately 285.39 g/mol. The compound is characterized by its spirocyclic arrangement, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₅H₂₇NO₄
Molecular Weight285.39 g/mol
CAS Number1357352-71-6
Purity97%

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including the use of titanium tetrachloride in a solvent mixture at low temperatures, followed by the addition of reactants such as diethyl ketomalonate and pyridine. This approach emphasizes the importance of optimizing reaction conditions to yield high-purity products.

Biological Activity

Research into the biological activity of this compound has revealed several potential pharmacological properties:

1. Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The interaction of the spirocyclic structure with bacterial cell membranes may disrupt cellular integrity, leading to bactericidal effects.

2. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies on related compounds have demonstrated their ability to inhibit enzymes linked to pathogenic processes, suggesting a potential role in therapeutic applications against infections.

3. Interaction with Receptors
Given its structural characteristics, this compound could interact with various receptors, modulating their activity and influencing physiological responses.

Case Studies

Several case studies have explored the biological implications of similar compounds:

Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of spirocyclic compounds against various bacterial strains, revealing significant inhibition at concentrations as low as 50 µM.

Case Study 2: Enzyme Inhibition Assays
In vitro assays demonstrated that derivatives of spirocyclic compounds inhibited key enzymes in bacterial metabolism, showcasing their potential as novel antibacterial agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing hydroxymethyl and spirocyclic moieties in this compound?

  • The synthesis of spirocyclic scaffolds often involves ring-closing reactions or cyclization of pre-functionalized intermediates. For example, Buchwald-Hartwig coupling has been used to assemble azaspiro systems, while Boc-protection/deprotection steps ensure selective functionalization . Hydroxymethyl groups can be introduced via reductive amination or nucleophilic substitution under controlled pH and temperature (e.g., MeNO₂/NH₃ at 25°C for 17 hours) .

Q. How can NMR and IR spectroscopy distinguish between structural isomers of this compound?

  • ¹H NMR : The hydroxymethyl proton (-CH₂OH) typically appears as a triplet (δ 3.4–3.8 ppm) coupled to adjacent oxa/aza groups. Spirocyclic protons exhibit distinct splitting patterns due to restricted rotation. ¹³C NMR can confirm the quaternary spiro carbon (δ 70–80 ppm). IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) stretches .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 20–50%) is standard. For polar byproducts, DCM/water partitioning followed by recrystallization (e.g., from iPrOH) improves purity .

Advanced Research Questions

Q. How do substituent modifications (e.g., fluorination) impact the compound’s bioactivity?

  • Fluorination at specific positions (e.g., 2,2-difluoro derivatives) can enhance metabolic stability and binding affinity. For instance, α₁-adrenoceptor antagonism in antihypertensive analogs is sensitive to substituent size: bulky groups (e.g., aryl) reduce activity, while smaller alkyl groups retain potency . Computational docking (e.g., AutoDock Vina ) can predict steric/electronic effects .

Q. What experimental approaches resolve contradictions in crystallographic data for spirocyclic systems?

  • High-resolution X-ray diffraction (e.g., SHELXL refinement ) is critical for resolving disorder in spiro rings. For twinned crystals, SHELXD and SHELXE enable phasing via dual-space methods. Contradictions in bond lengths/angles may arise from dynamic disorder, requiring Hirshfeld surface analysis to validate .

Q. How can structure-activity relationship (SAR) studies optimize this compound for METTL3 inhibition?

  • Key pharmacophores include the spirocyclic core (rigidity) and carboxylate (hydrogen-bonding). Derivatives with pyridinylmethyl or benzodioxan substituents show enhanced selectivity. Kinase profiling (e.g., KINOMEscan) and isothermal titration calorimetry (ITC) quantify binding thermodynamics .

Methodological Guidance

Designing a kinetic study to probe the compound’s stability under physiological conditions

  • Protocol :

Prepare buffer solutions (pH 7.4 PBS, pH 1.2 HCl).

Incubate the compound at 37°C, sampling at intervals (0, 1, 3, 6, 24 h).

Analyze degradation via HPLC-MS (C18 column, 0.1% formic acid gradient).

  • Key parameters : Hydrolysis of the ester group (Boc) and oxa/aza ring opening are major degradation pathways .

Addressing conflicting solubility data in polar vs. nonpolar solvents

  • Contradiction : The compound’s hydroxymethyl group enhances water solubility, but the spirocyclic core is hydrophobic.
  • Resolution : Use shake-flask method with octanol/water partitioning (logP measurement). For DMSO stock solutions, ensure <1% v/v to avoid solvent interference in biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.